molecular formula C10H10N2O3 B13572976 1-(2-Hydroxyphenyl)dihydropyrimidine-2,4(1H,3H)-dione

1-(2-Hydroxyphenyl)dihydropyrimidine-2,4(1H,3H)-dione

Cat. No.: B13572976
M. Wt: 206.20 g/mol
InChI Key: KASSYAFPKDSVQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Hydroxyphenyl)dihydropyrimidine-2,4(1H,3H)-dione is a compound that belongs to the class of dihydropyrimidines These compounds are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxyphenyl)dihydropyrimidine-2,4(1H,3H)-dione typically involves the reaction of 2-hydroxybenzaldehyde with urea and an appropriate catalyst under specific conditions. One common method is the Biginelli reaction, which is a three-component condensation reaction. The reaction is usually carried out in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and can lead to higher yields and purity of the final product. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxyphenyl)dihydropyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The dihydropyrimidine ring can be reduced to form a tetrahydropyrimidine derivative.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 1-(2-oxo-phenyl)dihydropyrimidine-2,4(1H,3H)-dione.

    Reduction: Formation of 1-(2-hydroxyphenyl)tetrahydropyrimidine-2,4(1H,3H)-dione.

    Substitution: Formation of various substituted dihydropyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.

    Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyphenyl)dihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. The hydroxyphenyl group can also interact with cellular receptors and modulate signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

1-(2-Hydroxyphenyl)dihydropyrimidine-2,4(1H,3H)-dione can be compared with other dihydropyrimidine derivatives:

    1-(2-Methoxyphenyl)dihydropyrimidine-2,4(1H,3H)-dione: Similar structure but with a methoxy group instead of a hydroxy group, which can affect its reactivity and biological activity.

    1-(2-Chlorophenyl)dihydropyrimidine-2,4(1H,3H)-dione:

    1-(2-Nitrophenyl)dihydropyrimidine-2,4(1H,3H)-dione: The presence of a nitro group can significantly alter its electronic properties and reactivity.

The uniqueness of this compound lies in its hydroxyphenyl group, which imparts specific chemical and biological properties that can be leveraged for various applications.

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

1-(2-hydroxyphenyl)-1,3-diazinane-2,4-dione

InChI

InChI=1S/C10H10N2O3/c13-8-4-2-1-3-7(8)12-6-5-9(14)11-10(12)15/h1-4,13H,5-6H2,(H,11,14,15)

InChI Key

KASSYAFPKDSVQL-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)NC1=O)C2=CC=CC=C2O

Origin of Product

United States

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